molecular formula C25H17ClN2O3S B12119119 6-chloro-7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12119119
M. Wt: 460.9 g/mol
InChI Key: KYQPNQAKJWZJRA-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzothiazoles and chromene derivatives. The synthesis may involve:

    Formation of the Chromene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the chloro and methyl groups at specific positions on the chromene ring.

    Amide Bond Formation: Coupling of the chromene derivative with the benzothiazole derivative through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.

    Reduction: Reagents such as NaBH₄ or LiAlH₄.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde
  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives

Uniqueness

The uniqueness of 6-chloro-7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H17ClN2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

6-chloro-7-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H17ClN2O3S/c1-13-3-8-19-23(9-13)32-25(28-19)15-4-6-16(7-5-15)27-24(30)22-12-20(29)17-11-18(26)14(2)10-21(17)31-22/h3-12H,1-2H3,(H,27,30)

InChI Key

KYQPNQAKJWZJRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=O)C5=C(O4)C=C(C(=C5)Cl)C

Origin of Product

United States

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